2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

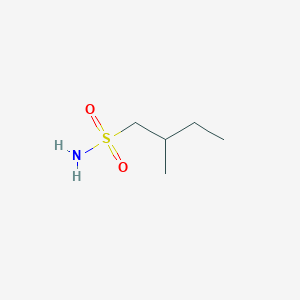

“2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.13 . It is used for research purposes .

Synthesis Analysis

The synthesis of oxazoline-based compounds, such as “this compound”, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on different substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of a methyl group at the 3rd position and an acetonitrile group attached to the 2nd position of the oxazole ring differentiates this compound .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Polymers

Research led by Wiesbrock et al. (2005) discusses the microwave-assisted synthesis of diblock copoly(2-oxazoline)s and chain-extended homo poly(2-oxazoline)s from 2-methyl-, 2-ethyl-, 2-nonyl-, and 2-phenyl-2-oxazoline. This synthesis process highlights the efficient preparation of polymers with narrow molecular weight distributions, demonstrating the utility of 2-oxazoline derivatives in the rapid fabrication of polymers with precise thermal properties (Wiesbrock et al., 2005).

Polymerization Kinetics and Mechanisms

Another study by Wiesbrock et al. (2005) investigated the living cationic ring-opening polymerizations of 2-oxazolines, including 2-methyl-2-oxazoline, in acetonitrile. The research highlighted the significant acceleration of reaction rates under microwave irradiation, maintaining the livingness of the polymerization process. This work emphasizes the influence of reaction conditions on polymer characteristics, contributing to the understanding of polymer synthesis mechanisms (Wiesbrock et al., 2005).

Photochemistry and Luminescence

The work of de Bettencourt-Dias et al. (2007) presented a study on the luminescent properties of lanthanide ion complexes with 2-oxazoline derivatives. Their findings revealed high luminescence quantum yields in the solid state and in solution for complexes of Eu(III) and Tb(III), showcasing the potential of oxazoline derivatives in the development of luminescent materials (de Bettencourt-Dias et al., 2007).

Synthesis of Novel Compounds

Gadegoni and Manda (2013) synthesized novel compounds by incorporating oxazoline and oxadiazole moieties, demonstrating the versatility of oxazoline derivatives in organic synthesis. Their research explored the antimicrobial and anti-inflammatory activities of these compounds, indicating their potential biomedical applications (Gadegoni & Manda, 2013).

Polymer Characterization and Applications

Hoogenboom et al. (2006) focused on the pressure synthesis of 2-oxazoline block copolymers, evaluating their thermal and surface properties. This study contributes to the understanding of how polymer composition affects material properties, such as glass transition temperature and surface energy, relevant for developing advanced polymeric materials (Hoogenboom et al., 2006).

Direcciones Futuras

The future directions for “2-(3-Methyl-1,2-oxazol-4-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there may be potential for “this compound” to be used in the development of new pharmaceuticals .

Mecanismo De Acción

Target of Action

Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities . For instance, some oxazole derivatives have shown significant activity against B. subtilis .

Mode of Action

Oxazole derivatives are known to interact with their targets in a way that leads to various biological responses .

Biochemical Pathways

Oxazole derivatives are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some oxazole derivatives have shown significant antibacterial activity .

Propiedades

IUPAC Name |

2-(3-methyl-1,2-oxazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-6(2-3-7)4-9-8-5/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAWBTBXIOOVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989058.png)

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)

![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)

![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)